N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride
Description
N-{[(2-Cyanophenyl)methylidene]amino}guanidine hydrochloride is a guanidine derivative featuring a 2-cyanophenyl group linked via a methylidene amino (-N=CH-) bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Guanidine derivatives are known for diverse biological activities, including enzyme inhibition and antimicrobial effects, often modulated by substituent groups . While direct synthesis data for this compound is absent in the provided evidence, analogous syntheses (e.g., condensation of guanidine derivatives with aldehydes, as in ) suggest feasible preparation routes involving 2-cyanobenzaldehyde and aminoguanidine under acidic conditions .
Properties
IUPAC Name |
2-[(E)-(2-cyanophenyl)methylideneamino]guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5.ClH/c10-5-7-3-1-2-4-8(7)6-13-14-9(11)12;/h1-4,6H,(H4,11,12,14);1H/b13-6+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZYOSSNZSTZFB-AWFSDRIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(N)N)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride typically involves the reaction of 2-cyanobenzaldehyde with aminoguanidine hydrochloride under specific conditions . The reaction is carried out in a suitable solvent, such as ethanol, and requires a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Guanidine Derivatives
Structural and Functional Differences
Guanidine derivatives vary significantly in substituents, impacting their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Methylidene amino bridge (-N=CH-) may increase rigidity and π-conjugation, affecting solubility and metabolic stability compared to direct aryl attachments (e.g., 1-(4-cyanophenyl)guanidine HCl) .
Biological Activity: Robenidine HCl’s bis-chlorophenyl structure confers anticoccidial activity by disrupting protozoal membranes, whereas the target compound’s cyanophenyl group might favor kinase or protease inhibition .
Pharmacokinetics :
- Metformin ’s small size and hydrophilicity enable renal excretion, while bulkier aromatic derivatives like the target compound may exhibit prolonged half-lives or tissue accumulation .
Biological Activity
N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is a guanidine derivative characterized by its unique structure, which includes a cyanophenyl group attached to a guanidine moiety. This structural configuration is believed to influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is thought to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Minimum Inhibitory Concentration (MIC) : Initial findings suggest that the MIC values for this compound range significantly depending on the bacterial strain, with some exhibiting MIC values below 100 µg/mL .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines.
- Cell Lines Tested : Studies have investigated its effects on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. For instance, IC50 values were reported as 1.61 ± 1.92 µg/mL against certain cancer types .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications to its structure can significantly affect its biological activity:
| Structural Modification | Effect on Activity |
|---|---|
| Presence of electron-withdrawing groups | Increases anticancer potency |
| Substitution at the meta position | Enhances cytotoxicity relative to ortho/para positions |
| Variation in alkyl chain length | Alters antimicrobial efficacy |
These findings suggest that specific structural features are crucial for maximizing the therapeutic potential of this compound.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant antibacterial activity against multi-drug resistant strains. The research utilized a series of dilutions to determine MIC values, confirming its potential as an alternative treatment option .
Study 2: Anticancer Activity
In another investigation focused on its anticancer properties, this compound was tested against several cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It has been suggested that binding to certain receptors could lead to altered signaling pathways, promoting apoptosis in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
